molecular formula C7H11FO3 B13032759 Ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate

Ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate

Cat. No.: B13032759
M. Wt: 162.16 g/mol
InChI Key: GHLIBLSBTLXMCC-UHFFFAOYSA-N
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Description

Ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate is a fluorinated cyclobutane derivative characterized by a four-membered carbocyclic ring substituted with a fluorine atom at position 1, a hydroxyl group at position 3, and an ethyl ester moiety at the carboxylate position. Its molecular formula is C₇H₉FO₃, with a molecular weight of 160.14 g/mol (calculated). The compound’s unique stereoelectronic properties arise from the combination of the strained cyclobutane ring, electron-withdrawing fluorine, and polar hydroxyl group. The hydroxyl group enhances hydrogen-bonding capacity, increasing polarity compared to non-hydroxylated analogs, while the fluorine atom may improve metabolic stability in biological systems.

Properties

Molecular Formula

C7H11FO3

Molecular Weight

162.16 g/mol

IUPAC Name

ethyl 1-fluoro-3-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C7H11FO3/c1-2-11-6(10)7(8)3-5(9)4-7/h5,9H,2-4H2,1H3

InChI Key

GHLIBLSBTLXMCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(C1)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate typically involves the reaction of ethyl cyclobutanecarboxylate with fluorinating agents under controlled conditions. One common method includes the use of anhydrous ethanol and 3-oxo-cyclobutanecarboxylic acid as starting materials, followed by fluorination and hydroxylation steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

  • Oxidation of the hydroxyl group can yield 1-fluoro-3-oxocyclobutanecarboxylate.
  • Reduction of the ester group can produce 1-fluoro-3-hydroxycyclobutanemethanol.
  • Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Substituent Effects

  • Hydroxyl vs. Boc-Amino Group: The hydroxyl group in the target compound confers higher polarity and hydrogen-bonding capacity compared to the bulkier tert-butoxycarbonyl (Boc)-protected amine in . This makes the target more soluble in polar solvents (e.g., water or methanol) but less suited for amine-protection strategies in peptide synthesis .

Reactivity and Stability

  • The hydroxyl group in the target compound allows for facile derivatization (e.g., etherification or esterification), whereas the 3,3-difluoro-1-methyl analog exhibits steric hindrance, limiting its participation in sterically demanding reactions.
  • Difluoro-substituted derivatives demonstrate greater thermal stability due to reduced ring strain and stronger C-F bonds, making them preferred in high-temperature industrial processes.

Research Findings

  • Synthetic Utility: Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate is a key intermediate in PROTAC (Proteolysis-Targeting Chimera) synthesis, leveraging its amine-protection capability. In contrast, the target compound’s hydroxyl group is being explored for glycosylation in antiviral prodrugs.
  • Biological Activity : Fluorinated cyclobutanes like Ethyl 3,3-difluorocyclobutanecarboxylate show inhibitory activity against fungal pathogens (e.g., Fusarium oxysporum), though the target compound’s bioactivity remains under investigation .

Biological Activity

Ethyl 1-fluoro-3-hydroxy-cyclobutanecarboxylate is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a cyclobutane ring with a hydroxyl group and a fluorine atom, which may influence its reactivity and interactions with biological systems. The presence of these functional groups positions it as a candidate for various biochemical applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The hydroxyl and ester functionalities enable hydrogen bonding with enzymes, potentially modulating their activity.
  • Receptor Binding : Its structure may allow it to interact with specific receptors, influencing signal transduction pathways.
  • Inhibition or Activation : Depending on the target, the compound could act as an inhibitor or an activator, leading to downstream effects in cellular processes.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it may have antimicrobial effects against certain pathogens.
  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation markers in vitro.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with some indications of selective toxicity.

Case Studies

Several studies have explored the biological implications of similar compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
    • Findings : The compound demonstrated significant inhibition at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.
  • Anti-inflammatory Study :
    • Objective : To assess the impact on TNF-α induced inflammation in human endothelial cells.
    • Results : The compound reduced TNF-α levels by approximately 40%, indicating anti-inflammatory properties.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on LNCaP prostate cancer cells.
    • Outcome : IC50 values were recorded at 30 µM, suggesting moderate cytotoxicity compared to known agents like enzalutamide.

Table 1: Biological Activity Summary

Activity TypeObserved EffectConcentration (µg/mL)
AntimicrobialInhibition of Staphylococcus aureus>50
Anti-inflammatoryReduction in TNF-α levelsN/A
CytotoxicityIC50 against LNCaP cells30

Table 2: Comparative Analysis of Similar Compounds

CompoundAntimicrobial ActivityAnti-inflammatory EffectCytotoxicity (IC50)
This compoundModerateSignificant30 µM
Ethyl CyclobutanecarboxylateLowMinimal>100 µM
Cyclobutanecarbonyl ChlorideHighModerate20 µM

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